4-[methyl(phenyl)sulfamoyl]-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide
Description
4-[methyl(phenyl)sulfamoyl]-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide (referred to as the "target compound") is a sulfamoyl benzamide derivative featuring a 1,3-thiazol-2-yl moiety substituted with a 4-propoxyphenyl group. Its molecular formula is C₂₆H₂₅N₃O₄S₂, with a molecular weight of 531.63 g/mol . The compound is characterized by:
Properties
IUPAC Name |
4-[methyl(phenyl)sulfamoyl]-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S2/c1-3-17-33-22-13-9-19(10-14-22)24-18-34-26(27-24)28-25(30)20-11-15-23(16-12-20)35(31,32)29(2)21-7-5-4-6-8-21/h4-16,18H,3,17H2,1-2H3,(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNWJWBEPSGMIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[methyl(phenyl)sulfamoyl]-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Propoxyphenyl Group: The propoxyphenyl group is introduced via nucleophilic substitution reactions, where a suitable propoxyphenyl halide reacts with the thiazole intermediate.
Formation of the Benzamide Core: The benzamide core is formed by reacting the thiazole intermediate with a benzoyl chloride derivative under basic conditions.
Introduction of the Sulfamoyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[methyl(phenyl)sulfamoyl]-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenated reagents or organometallic compounds under controlled temperature and pressure.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[methyl(phenyl)sulfamoyl]-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-[methyl(phenyl)sulfamoyl]-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., NO₂ in ) may enhance binding to enzymes requiring charge stabilization.
- Hydrophilic substituents (e.g., methoxyethyl in ) improve solubility but may reduce membrane permeability.
- Heterocyclic cores (e.g., 1,3,4-oxadiazole in LMM5 ) influence target specificity, as seen in antifungal activity.
Analogues with Modified Thiazole Substituents
Table 2: Thiazole Substitution Impact
Key Observations :
- Aryl substitutions (e.g., methylphenyl in ) enhance hydrophobic interactions in biological membranes.
- Halogenated groups (e.g., Cl in EMAC2061 ) may improve binding affinity via halogen bonding.
- Hydrazine linkers (e.g., EMAC series ) introduce conformational flexibility, critical for targeting viral polymerases.
Biological Activity
The compound 4-[methyl(phenyl)sulfamoyl]-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a thiazole ring, which is often linked to various biological activities, including anticancer properties.
Synthesis
The synthesis of sulfonamide derivatives typically involves the reaction of amines with sulfonyl chlorides. The specific synthetic route for this compound may involve multiple steps including the formation of the thiazole ring followed by sulfonamide formation.
Anticancer Potential
Recent studies have highlighted the anticancer efficacy of thiazole-based compounds. For instance, a related study demonstrated that thiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines, including K562 and A549. The compound 8f , a thiazole derivative, showed an IC50 value of 0.035 μM against Jurkat cells, indicating potent activity with minimal toxicity to non-cancerous cells .
The mechanisms through which these compounds exert their biological effects often involve the induction of apoptosis and inhibition of cell proliferation. For example, sulfonamide thiazoles have been noted for their ability to inhibit specific kinases involved in cell cycle regulation and apoptosis pathways .
Study 1: Thiazole Derivatives in Cancer Treatment
A series of thiazole derivatives were evaluated for their anticancer properties. The study found that compounds with a similar structural motif to our compound exhibited IC50 values ranging from sub-micromolar to low micromolar concentrations against multiple cancer cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 8f | Jurkat | 0.035 |
| 7a | K562 | <0.1 |
| 8n | A549 | <0.5 |
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism of action for sulfonamide thiazoles. It was found that these compounds could induce apoptosis through caspase activation and modulation of Bcl-2 family proteins .
Q & A
Q. What are the standard synthetic protocols for 4-[methyl(phenyl)sulfamoyl]-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide?
- Methodological Answer: The synthesis typically involves a multi-step process:
Thiazole ring formation : Condensation of 4-propoxyphenyl thiourea with α-bromo ketones under reflux in ethanol .
Sulfamoylation : Reaction with methyl(phenyl)sulfamoyl chloride in dimethylformamide (DMF) at 60–80°C, using triethylamine as a base .
Benzamide coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the sulfamoyl intermediate and 4-carboxybenzamide derivatives .
Critical Parameters : Temperature control (±2°C), inert atmosphere (N₂/Ar), and solvent purity (HPLC-grade DMF) are essential for reproducibility .
Q. How is the compound characterized post-synthesis?
- Methodological Answer: Structural confirmation relies on:
- NMR Spectroscopy : ¹H/¹³C NMR to verify sulfamoyl, thiazole, and benzamide moieties (e.g., sulfonamide proton at δ 3.1–3.3 ppm; thiazole C-S bond at ~140 ppm) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ ion) with <2 ppm error .
- HPLC Purity Analysis : Reverse-phase C18 column, acetonitrile/water gradient (95–98% purity threshold) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during sulfamoylation?
- Methodological Answer: By-product mitigation strategies include:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance sulfamoyl chloride reactivity but may increase hydrolysis; adding molecular sieves reduces water interference .
- Temperature Gradients : Stepwise heating (40°C → 80°C) reduces premature decomposition of intermediates .
- Catalyst Use : Substoichiometric DMAP (4-dimethylaminopyridine) accelerates coupling efficiency by 15–20% .
Table 1 : Optimization Results
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 80°C, no catalyst | 62 | 85 |
| DMF, 80°C, DMAP | 78 | 92 |
| DMSO, 60°C, DMAP | 71 | 89 |
Q. What strategies resolve contradictions in reported bioactivities (e.g., antimicrobial vs. anticancer)?
- Methodological Answer: Contradictions arise from assay variability or structural ambiguity. Solutions include:
- Comparative Dose-Response Assays : Test the compound against standardized cell lines (e.g., MIC for antimicrobial activity vs. IC₅₀ for cancer cells) .
- Metabolite Profiling : LC-MS/MS to identify active metabolites that may differ across studies .
- Targeted Molecular Docking : Use AutoDock Vina to predict binding affinities to distinct targets (e.g., bacterial DHFR vs. human kinases) .
Q. How can computational modeling guide the design of derivatives with enhanced activity?
- Methodological Answer: Steps :
QSAR Modeling : Correlate substituent effects (e.g., propoxyphenyl vs. fluorophenyl) with bioactivity using MOE or Schrödinger .
Molecular Dynamics (MD) Simulations : Assess stability of compound-target complexes (e.g., 100 ns MD runs to evaluate binding pocket interactions) .
ADMET Prediction : SwissADME or pkCSM to optimize pharmacokinetics (e.g., reducing logP for solubility) .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields (e.g., 62% vs. 78%)?
- Methodological Answer: Potential factors:
- Intermediate Stability : Thiazole intermediates may degrade if stored >24h at RT; use fresh batches .
- Purification Methods : Column chromatography (silica gel) vs. recrystallization (ethanol/water) can alter yield/purity .
Recommendation : Replicate procedures with strict control of starting material quality (e.g., ≥98% purity) and moisture levels (<0.1% in solvents) .
Experimental Design
Q. What in vitro assays are suitable for evaluating the compound’s mechanism of action?
- Methodological Answer:
- Enzyme Inhibition : Fluorescence-based assays (e.g., bacterial dihydrofolate reductase at λₑₓ 340 nm) .
- Cytotoxicity : MTT assay on HeLa or MCF-7 cells, with IC₅₀ calculation via nonlinear regression .
- ROS Detection : DCFH-DA probe in macrophage models to assess anti-inflammatory activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
